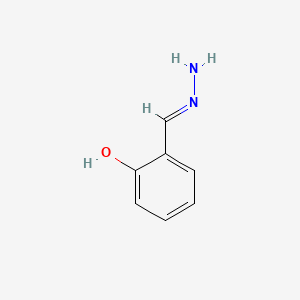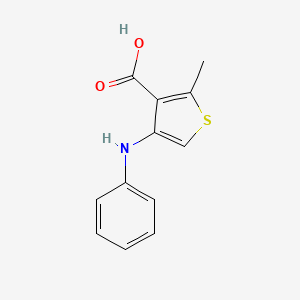
4-Anilino-2-methylthiophene-3-carboxylic acid
Vue d'ensemble
Description
4-Anilino-2-methylthiophene-3-carboxylic acid , also known by its IUPAC name 2-methyl-4-(phenylamino)thiophene-3-carboxylic acid , is a chemical compound with the molecular formula C14H12N2O3 and a molecular weight of approximately 256.26 g/mol . Its chemical structure consists of a thiophene ring substituted with an anilino group and a carboxylic acid functional group.
Molecular Structure Analysis
Applications De Recherche Scientifique
Synthesis and Cytotoxic Evaluation
The synthesis of 4-anilino derivatives, including 4-anilino-2-methylthiophene-3-carboxylic acid, has been explored for their potential in inhibiting cancer cell growth. A study outlined the synthesis of certain derivatives and their significant cytotoxicity against a broad range of cancer cells. The study highlighted that certain structural modifications, such as the presence of a hydrogen-bonding accepting group at specific positions, were crucial for cytotoxic activity. This suggests the potential application of these compounds in cancer therapy, particularly against solid cancer cells like non-small cell lung cancer, breast cancer, and CNS cancer (Zhao et al., 2005).
Microwave-assisted Synthesis
Another research avenue involves the microwave-assisted synthesis of 2-aminothiophene-3-carboxylic acid derivatives, showcasing the efficiency of modern synthetic methods. This method facilitated the synthesis of several derivatives within two minutes, demonstrating a rapid approach to generating compounds with potential for further chemical transformations or biological applications (Hesse et al., 2007).
Optical Properties and Applications
The synthesis and optical properties of functionally substituted thieno derivatives have also been studied, revealing moderate to high fluorescence quantum yields. The research indicated the relationship between structure and optical properties, suggesting applications in areas such as dye development and potentially in optoelectronic devices. This work illustrates the versatility of 4-anilino-2-methylthiophene-3-carboxylic acid derivatives in material science, particularly for developing new invisible ink dyes and other materials with unique optical properties (Bogza et al., 2018).
Antimicrobial Activity
Research into the synthesis of homodrimane sesquiterpenoids incorporating a 1,3-benzothiazole unit, derived from homodrimane carboxylic acids, demonstrated notable antimicrobial activity. This study showcases the potential of using 4-anilino-2-methylthiophene-3-carboxylic acid derivatives in developing new antimicrobial agents capable of combating various fungal and bacterial strains. The research highlights the importance of structural diversity in discovering new antimicrobial compounds (Lungu et al., 2022).
Propriétés
IUPAC Name |
4-anilino-2-methylthiophene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c1-8-11(12(14)15)10(7-16-8)13-9-5-3-2-4-6-9/h2-7,13H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGHLHKGZNZKPER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CS1)NC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Anilino-2-methylthiophene-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



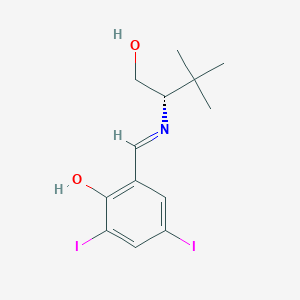
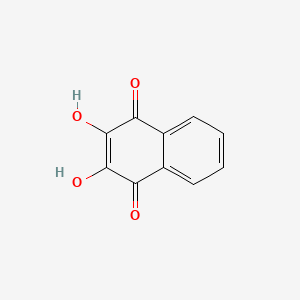
![(2E)-2-cyano-N-[(1E)-(methoxyimino)methyl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B1450797.png)
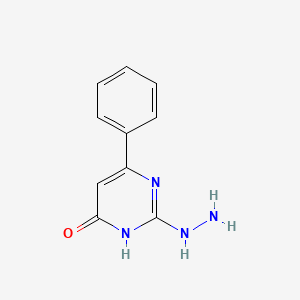
![[2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] [5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;azane](/img/structure/B1450799.png)

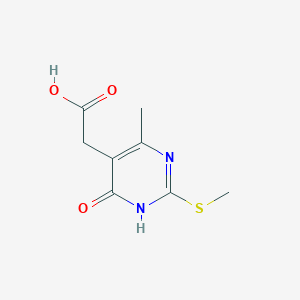

![3-[(2-Hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B1450806.png)

